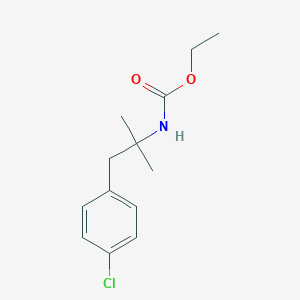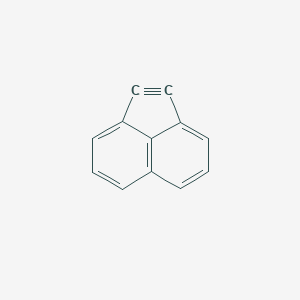
1,2-Didehydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Didehydroacenaphthylene (DDA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical properties and potential applications in various fields. DDA is a yellowish crystalline solid that is soluble in organic solvents such as benzene and toluene.
Mécanisme D'action
The mechanism of action of 1,2-Didehydroacenaphthylene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death. 1,2-Didehydroacenaphthylene has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 1,2-Didehydroacenaphthylene has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
1,2-Didehydroacenaphthylene has been shown to have both biochemical and physiological effects. Biochemically, 1,2-Didehydroacenaphthylene has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Physiologically, 1,2-Didehydroacenaphthylene has been shown to induce oxidative stress and inflammation in cells and tissues. 1,2-Didehydroacenaphthylene has also been shown to have neurotoxic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Didehydroacenaphthylene in lab experiments include its high purity, stability, and ease of synthesis. However, 1,2-Didehydroacenaphthylene is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other organic compounds.
Orientations Futures
There are several future directions for the study of 1,2-Didehydroacenaphthylene. One direction is the development of novel polymers and materials using 1,2-Didehydroacenaphthylene as a building block. Another direction is the study of 1,2-Didehydroacenaphthylene as a potential anticancer and antimicrobial agent. Further research is needed to fully understand the mechanism of action of 1,2-Didehydroacenaphthylene and its effects on cells and tissues. Additionally, the development of safer and more efficient synthesis methods for 1,2-Didehydroacenaphthylene is needed.
Méthodes De Synthèse
1,2-Didehydroacenaphthylene can be synthesized by a variety of methods, including the dehydrogenation of acenaphthylene, the cyclodehydration of 1,2-dihydroacenaphthylene, and the oxidative coupling of 1-naphthol. The most commonly used method is the dehydrogenation of acenaphthylene using a palladium catalyst. This method yields high purity 1,2-Didehydroacenaphthylene with a yield of up to 80%.
Applications De Recherche Scientifique
1,2-Didehydroacenaphthylene has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and biochemistry. In material science, 1,2-Didehydroacenaphthylene has been used as a building block for the synthesis of novel polymers with unique properties such as high thermal stability and high mechanical strength. In organic synthesis, 1,2-Didehydroacenaphthylene has been used as a reagent for the synthesis of various organic compounds such as acetylenes and diynes. In biochemistry, 1,2-Didehydroacenaphthylene has been studied for its potential anticancer and antimicrobial properties.
Propriétés
IUPAC Name |
1,2-didehydroacenaphthylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAXTQBNCAUHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C#CC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didehydroacenaphthylene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

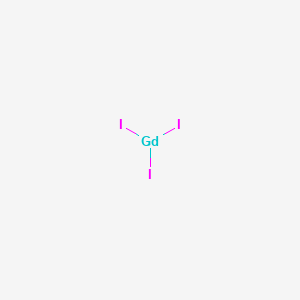
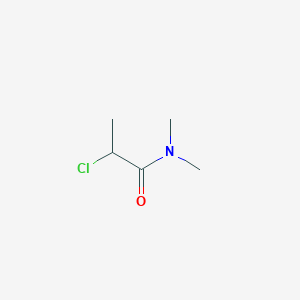
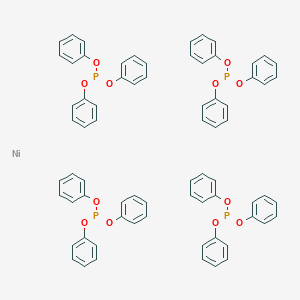
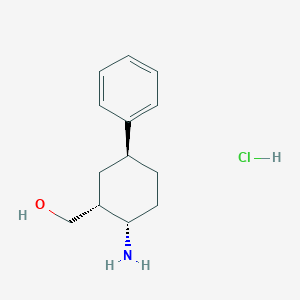
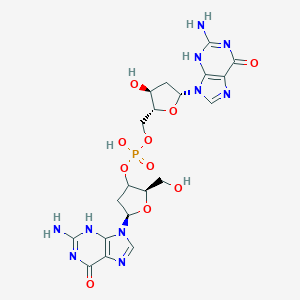

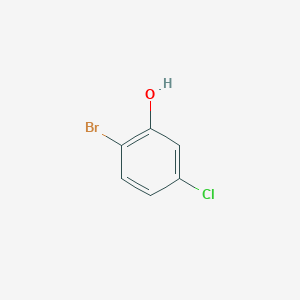
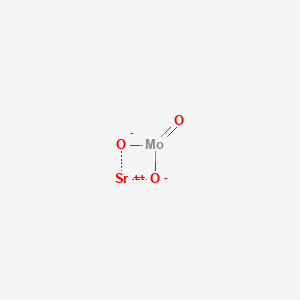
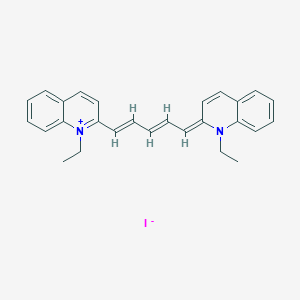
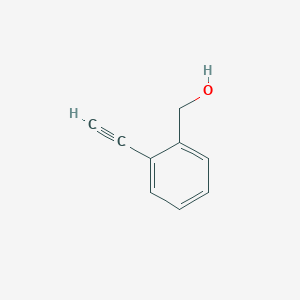
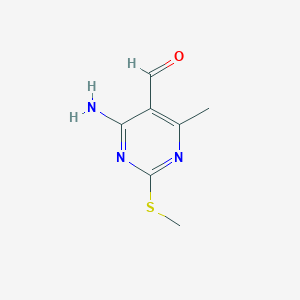
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
